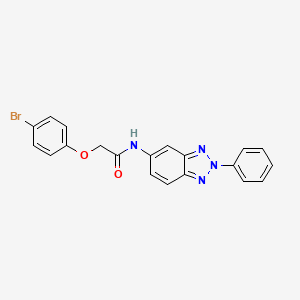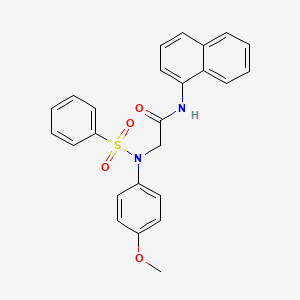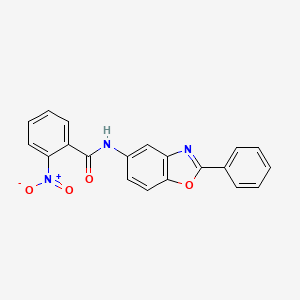![molecular formula C23H20N2O3 B3740866 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B3740866.png)
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
Vue d'ensemble
Description
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, EMB-4, and has been synthesized using various methods. In
Applications De Recherche Scientifique
EMB-4 has been the subject of scientific research for its potential applications in various fields, including cancer research, neurobiology, and molecular imaging. In cancer research, EMB-4 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, EMB-4 has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal activity. In molecular imaging, EMB-4 has been used as a fluorescent probe for detecting amyloid-beta plaques in Alzheimer's disease.
Mécanisme D'action
The mechanism of action of EMB-4 involves its ability to bind to specific receptors or enzymes in cells, leading to various biochemical and physiological effects. In cancer cells, EMB-4 has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and inhibition of cell growth. In neuronal cells, EMB-4 has been shown to modulate the activity of GABA receptors, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
EMB-4 has various biochemical and physiological effects, depending on the target cells and receptors. In cancer cells, EMB-4 has been shown to induce apoptosis, inhibit cell growth, and activate tumor suppressor genes. In neuronal cells, EMB-4 has been shown to modulate the activity of GABA receptors, leading to changes in neuronal activity and behavior. In molecular imaging, EMB-4 has been used as a fluorescent probe for detecting amyloid-beta plaques in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
EMB-4 has several advantages for lab experiments, including its ability to inhibit cancer cell growth, modulate neuronal activity, and act as a fluorescent probe for molecular imaging. However, EMB-4 also has limitations, including its potential toxicity, limited solubility, and lack of selectivity for specific receptors or enzymes.
Orientations Futures
For research on EMB-4 include exploring its potential applications in other fields, such as drug discovery and chemical biology. Researchers can also investigate the structure-activity relationship of EMB-4 and its analogs to improve its selectivity and potency. Additionally, researchers can explore the potential of EMB-4 as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
In conclusion, EMB-4 is a chemical compound that has been the subject of scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EMB-4 can lead to the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-3-15-4-6-17(7-5-15)23-25-20-14-18(10-13-21(20)28-23)24-22(26)16-8-11-19(27-2)12-9-16/h4-14H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUIDYCITAHOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Ethyl-phenyl)-benzooxazol-5-yl]-4-methoxy-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-imino-5-[2-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3740784.png)
![methyl 3-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3740794.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B3740796.png)

![1-(3-chlorophenyl)-4-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3740816.png)
![5-(4-fluorophenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740819.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3740826.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3740831.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3740847.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3740856.png)

![5-(3,4-dimethoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740873.png)